![molecular formula C23H24N2O5 B050984 (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxoazepan-1-yl)acetic acid CAS No. 142855-79-6](/img/structure/B50984.png)
(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxoazepan-1-yl)acetic acid
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Overview
Description
(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxoazepan-1-yl)acetic acid, also known as (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxoazepan-1-yl)acetic acid, is a useful research compound. Its molecular formula is C23H24N2O5 and its molecular weight is 408.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Peptide Synthesis
The compound is widely used in peptide synthesis . The intrinsic hydrophobicity and aromaticity of the Fmoc group promote the hydrophobic and π-π stacking interactions of the fluorenyl rings . This makes it a valuable tool in the synthesis of complex peptides.
Hydrogel Formation
Fmoc-modified amino acids and short peptides have been used to construct hydrogels . These hydrogels have a wide range of applications, including drug delivery and diagnostic tools for imaging .
Biomedical Applications
The compound has potential biomedical applications. For instance, Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Bio-Templating
Fmoc-modified amino acids and short peptides can be used for bio-templating . This involves using biological molecules as templates to create structures at the nanoscale.
Drug Delivery
The hydrogels formed by Fmoc-modified amino acids and short peptides can be used in drug delivery . The hydrogels can encapsulate drugs and release them in a controlled manner.
Diagnostic Tools for Imaging
The hydrogels formed by Fmoc-modified amino acids and short peptides can also be used as diagnostic tools for imaging . They can provide a physiologically relevant environment for in vitro experiments.
Mechanism of Action
Target of Action
The primary target of this compound, also known as Fmoc-[3S]-3-amino-1-carboxymethylcaprolactame, is the amine group in peptide synthesis . The compound acts as a protecting group for the amine, preventing it from reacting with other substances during the synthesis process .
Mode of Action
The compound interacts with its target by forming a carbamate with the amine group . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that introduces the Fmoc group . The Fmoc group serves as a protective barrier , preventing the amine from reacting with other substances during peptide synthesis .
Biochemical Pathways
The compound affects the peptide synthesis pathway . By protecting the amine group, it allows for the controlled formation of peptide bonds . This ensures that the peptide chain grows in the desired sequence, without unwanted side reactions .
Pharmacokinetics
The compound’s pharmacokinetics are largely determined by its role as a protecting group in peptide synthesis. It is stable under acidic conditions , but can be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The result of the compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amine group, it prevents unwanted side reactions and ensures that the peptide chain grows in the correct order .
Action Environment
The compound’s action, efficacy, and stability are influenced by the chemical environment during peptide synthesis. It is stable under acidic conditions, but can be removed under basic conditions . The presence of piperidine, a base, is often used to remove the Fmoc group when it is no longer needed .
properties
IUPAC Name |
2-[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxoazepan-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c26-21(27)13-25-12-6-5-11-20(22(25)28)24-23(29)30-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20H,5-6,11-14H2,(H,24,29)(H,26,27)/t20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSRRJZAOFHCSC-FQEVSTJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C(=O)[C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373294 |
Source
|
Record name | Fmoc-[3S]-3-amino-1-carboxymethylcaprolactame | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxoazepan-1-yl)acetic acid | |
CAS RN |
142855-79-6 |
Source
|
Record name | Fmoc-[3S]-3-amino-1-carboxymethylcaprolactame | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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